2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide
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Overview
Description
2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thieno[3,4-d]imidazole ring, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Thieno[3,4-d]imidazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a combination of heat and catalysts.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced to the thieno[3,4-d]imidazole ring.
Attachment of the Dimethylacetamide Moiety: This step involves the reaction of the intermediate compound with dimethylacetamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- 2,2’-Bis(2-dichlorophenyl)-4,4’5,5’-tetraphenyl-1,2’-biimidazole
Uniqueness
Compared to similar compounds, 2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C15H18ClN3O3S2 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-18(2)14(20)7-23-15-17-12-8-24(21,22)9-13(12)19(15)11-5-3-10(16)4-6-11/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
HEHHABPHWICXGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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